molecular formula C17H20N4O3 B13848604 N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester

Cat. No.: B13848604
M. Wt: 331.38 g/mol
InChI Key: WDFFNQYWFRNWGF-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material . The synthesis route includes reduction, acylation, and esterification reactions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester is unique due to the presence of deuterium atoms (D3), which makes it particularly useful in studies involving isotopic labeling. This isotopic labeling can help in tracing the compound’s metabolic pathways and interactions in biological systems .

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

331.38 g/mol

IUPAC Name

methyl 3-[[3-amino-4-(trideuteriomethylamino)benzoyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C17H20N4O3/c1-19-14-7-6-12(11-13(14)18)17(23)21(10-8-16(22)24-2)15-5-3-4-9-20-15/h3-7,9,11,19H,8,10,18H2,1-2H3/i1D3

InChI Key

WDFFNQYWFRNWGF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N

Origin of Product

United States

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